![molecular formula C17H19FN8 B2881353 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine CAS No. 2200039-91-2](/img/structure/B2881353.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C17H19FN8 and its molecular weight is 354.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C17H19FN8
- Molecular Weight : Approximately 354.385 Da
- Melting Point : 188–189 °C
- Structural Features : The presence of a cyclobutyl moiety and a triazolo-pyridazine scaffold contributes to its biological activity.
Research indicates that compounds containing the triazolo-pyridazine core exhibit various biological activities, primarily through their interaction with specific biological targets. The compound's structure suggests potential inhibitory effects on key enzymes and receptors involved in various signaling pathways.
In Vitro Studies
A study evaluated the inhibitory activity of similar triazolo-pyridazine derivatives against c-Met kinase, which is implicated in cancer progression. The findings are summarized in the following table:
Compound | IC50 (μM) | Cell Line Tested | Remarks |
---|---|---|---|
12e | 0.090 | A549 | Significant cytotoxicity |
1.06 | MCF-7 | Moderate cytotoxicity | |
2.73 | HeLa | Induces late apoptosis |
The compound 12e exhibited significant cytotoxicity across multiple cancer cell lines, indicating that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups within the compound significantly influence its biological efficacy. For instance:
- Fluorine Substitution : The presence of a fluorine atom in the pyrimidine ring enhances the compound's lipophilicity and may improve its interaction with cellular targets.
- Cyclobutyl Moiety : This group contributes to the stability and binding affinity of the compound towards its biological targets.
Pharmacological Implications
The promising in vitro results suggest that this compound could be explored further for its potential as an anticancer agent. The ability to inhibit c-Met kinase positions it as a candidate for drug development against tumors that overexpress this receptor.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential and safety.
- Mechanistic Studies : Detailed investigations into how the compound interacts with cellular pathways.
- Analog Development : Synthesis of analogs to optimize efficacy and reduce potential side effects.
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24(17-13(18)7-19-10-20-17)12-8-25(9-12)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-7,10-12H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGJYCBKUXQLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=NC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.